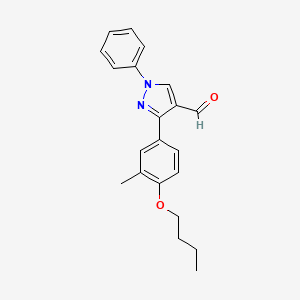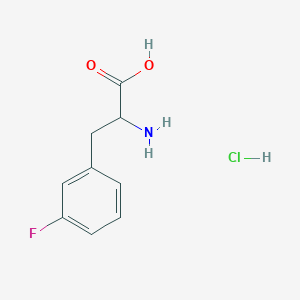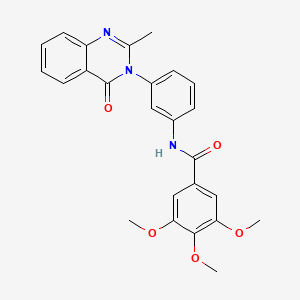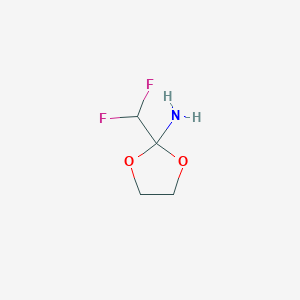
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). These compounds have been extensively used in organic chemistry, particularly in the Suzuki reaction .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves borylation, a chemical reaction in which a boron atom is introduced into a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular formula of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid” is C12H18BNO2, with an average mass of 219.088 Da .Chemical Reactions Analysis
As mentioned earlier, one of the key reactions involving boronic acid derivatives is the Suzuki reaction, a type of cross-coupling reaction, used to form carbon-carbon bonds .Scientific Research Applications
Medicinal Chemistry and Drug Development
DYRK1A Inhibitors: 2-Carboxypyridine-4-boronic acid pinacol ester is employed in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds act as inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase associated with neurodegenerative diseases and cognitive impairments. Researchers explore these derivatives for their potential therapeutic effects on conditions like Alzheimer’s disease and Down syndrome .
Nanoparticle-Based Therapeutics
ROS-Responsive Nanoparticles: Researchers have functionalized 2-carboxypyridine-4-boronic acid pinacol ester in the development of ROS (reactive oxygen species)-responsive multifunctional nanoparticles. These nanoparticles show promise in treating periodontitis, a chronic inflammatory condition. The mechanism involves targeted drug delivery and alleviation of inflammation in animal models .
Future Directions
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)8-5-6-14-9(7-8)10(15)16/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOGOCODWSDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)





![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)
![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)